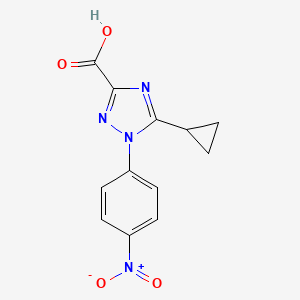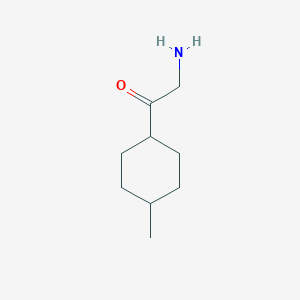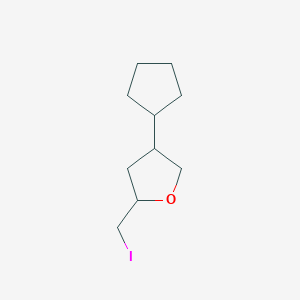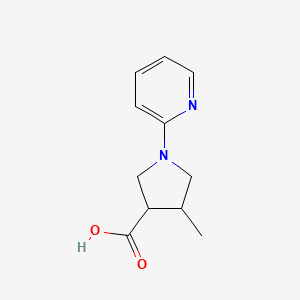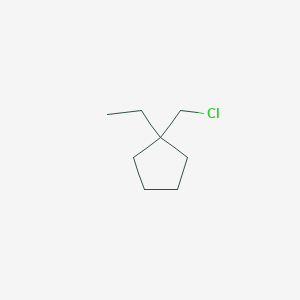
1-(Chloromethyl)-1-ethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-ethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-ethylcyclopentane typically involves the chloromethylation of 1-ethylcyclopentane. This can be achieved through the reaction of 1-ethylcyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase transfer catalysts and advanced separation techniques can further enhance the purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-ethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-ethylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-ethylcyclopentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the ethyl group provides steric hindrance that can influence the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(Bromomethyl)-1-ethylcyclopentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-1-methylcyclopentane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-(Chloromethyl)-1-ethylcyclopentane is unique due to the combination of its chloromethyl and ethyl substituents, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-(chloromethyl)-1-ethylcyclopentane |
InChI |
InChI=1S/C8H15Cl/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3 |
InChI Key |
DDUBLCPFSLYTPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13211531.png)
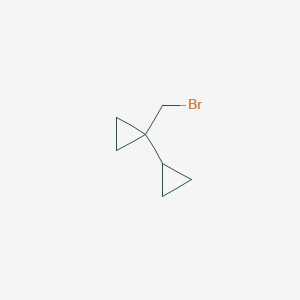
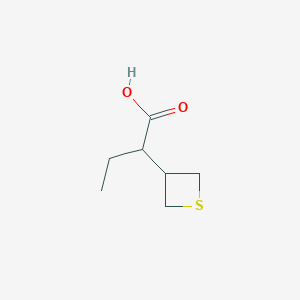
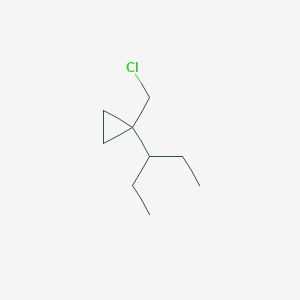


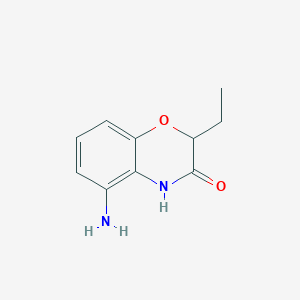
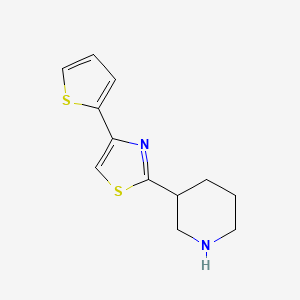
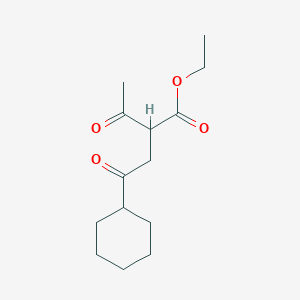
![4-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B13211573.png)
